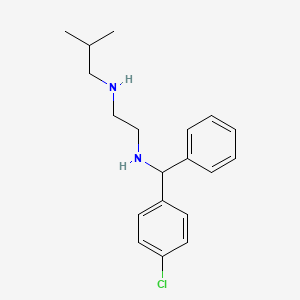

N-(alpha-(p-Chlorophenyl)benzyl)-N'-isobutylethylenediamine

Description

N-(alpha-(p-Chlorophenyl)benzyl)-N'-isobutylethylenediamine is a substituted ethylenediamine derivative characterized by a p-chlorophenylbenzyl group attached to one nitrogen atom and an isobutyl group on the adjacent nitrogen.

Properties

CAS No. |

23892-44-6 |

|---|---|

Molecular Formula |

C19H25ClN2 |

Molecular Weight |

316.9 g/mol |

IUPAC Name |

N'-[(4-chlorophenyl)-phenylmethyl]-N-(2-methylpropyl)ethane-1,2-diamine |

InChI |

InChI=1S/C19H25ClN2/c1-15(2)14-21-12-13-22-19(16-6-4-3-5-7-16)17-8-10-18(20)11-9-17/h3-11,15,19,21-22H,12-14H2,1-2H3 |

InChI Key |

IFFVEZJDUSAAOB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNCCNC(C1=CC=CC=C1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves:

- Step 1: Formation of the N-(alpha-(p-chlorophenyl)benzyl) moiety via reductive amination of p-chlorobenzaldehyde derivatives with ethylenediamine or its protected derivatives.

- Step 2: Introduction of the N'-isobutyl substituent through selective alkylation or reductive amination of the secondary amine intermediate.

This approach ensures regioselective substitution on the ethylenediamine backbone, preserving the desired functional groups and stereochemistry.

Reductive Amination Approach

Reductive amination is a key method for the preparation of this compound, involving condensation of an aldehyde with an amine followed by reduction of the imine intermediate.

-

- Starting materials: p-chlorobenzaldehyde and ethylenediamine.

- Reducing agents: Sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used for mild and selective reduction.

- Solvents: Typically methanol, ethanol, or acetic acid/water mixtures to enhance solubility and reaction rates.

- Temperature: Room temperature to mild heating (25–50°C).

- pH control: Acidic conditions (e.g., addition of HCl) help stabilize intermediates and improve yields.

-

- Mix p-chlorobenzaldehyde with ethylenediamine in the solvent.

- Allow imine formation under stirring.

- Add reducing agent slowly to reduce the imine to the corresponding amine.

- Purify the product by crystallization or chromatography.

This method yields the N-(alpha-(p-chlorophenyl)benzyl)ethylenediamine intermediate, which can be further functionalized.

Alkylation for N'-Isobutyl Substitution

The introduction of the N'-isobutyl group is achieved by alkylation of the secondary amine:

-

- Alkylating agent: Isobutyl bromide or isobutyl chloride.

- Base: Potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the amine.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

- Temperature: 0–60°C depending on reactivity.

-

- Dissolve the secondary amine intermediate in the solvent.

- Add base to generate the nucleophilic amine anion.

- Slowly add the isobutyl halide under stirring.

- Monitor the reaction progress by TLC or NMR.

- Upon completion, quench the reaction, extract, and purify by chromatography.

This alkylation step selectively modifies the free amine to yield this compound.

Alternative Synthetic Routes

Direct Reductive Amination with N-isobutylethylenediamine: Instead of stepwise alkylation, direct reductive amination of p-chlorobenzaldehyde with N-isobutylethylenediamine can be performed. This one-pot reaction simplifies synthesis but may require careful control to avoid over-alkylation or polymerization.

Use of Protecting Groups: To improve selectivity, the ethylenediamine may be protected at one amine site (e.g., with Boc or Cbz groups) before alkylation or reductive amination, followed by deprotection.

Data Tables and Reaction Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Reductive amination | p-chlorobenzaldehyde, ethylenediamine, NaBH4, MeOH, RT | 65–80 | Moderate yield; imine intermediate stable |

| 2 | Alkylation | Isobutyl bromide, K2CO3, DMF, 40°C | 70–85 | High selectivity for secondary amine |

| Alt. | Direct reductive amination | p-chlorobenzaldehyde, N-isobutylethylenediamine, NaBH(OAc)3, AcOH/H2O | 60–75 | One-pot synthesis; requires pH control |

Research Discoveries and Optimization Insights

Catalyst and Reducing Agent Selection: Sodium triacetoxyborohydride is preferred over sodium borohydride for reductive amination due to better selectivity and milder conditions, reducing side reactions.

Solvent Effects: Polar protic solvents (methanol, ethanol) facilitate imine formation, while mixed solvents (acetic acid/water) improve solubility of reactants and products, enhancing yields.

Temperature Influence: Mild heating (30–50°C) accelerates reaction without compromising stereochemical integrity.

Purification: Crystallization of intermediates and final products is feasible due to their solid-state properties, minimizing chromatography steps.

Protecting Group Strategies: Use of Boc-protection on ethylenediamine allows selective functionalization and improves overall synthetic efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(alpha-(p-Chlorophenyl)benzyl)-N’-isobutylethylenediamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has demonstrated that derivatives of N-(alpha-(p-Chlorophenyl)benzyl)-N'-isobutylethylenediamine exhibit promising anticancer properties. For instance, compounds containing similar structural motifs have shown efficacy against various cancer cell lines, including breast, lung, and colon cancers. The mechanism often involves the inhibition of specific kinases or DNA interactions that lead to apoptosis in cancer cells.

- Case Study : A study on benzimidazole derivatives indicated that modifications at the p-chlorophenyl position enhance cytotoxic effects against leukemia and solid tumors. The presence of the p-chlorophenyl group was crucial for binding affinity to target proteins involved in cancer cell proliferation .

2. Neuropharmacology

The compound's structural characteristics suggest potential applications in neuropharmacology. Research has indicated that similar compounds can modulate neurotransmitter systems, which may lead to therapeutic effects in neurodegenerative diseases.

- Case Study : Compounds with ethylenediamine backbones have been investigated for their ability to cross the blood-brain barrier and exhibit neuroprotective effects in models of Alzheimer's disease .

Biological Applications

1. Enzyme Inhibition

this compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug design targeting metabolic disorders.

- Example : The compound's inhibition of certain kinases has been linked to reduced proliferation rates in cancer cells, highlighting its potential as a lead compound for developing new inhibitors .

2. Antimicrobial Properties

Certain derivatives have shown antimicrobial activity against various pathogens, suggesting applications in developing new antibiotics or antiseptics.

- Case Study : Research indicates that modifications to the benzyl moiety can enhance the antibacterial properties of related compounds, making them effective against resistant strains of bacteria .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(alpha-(p-Chlorophenyl)benzyl)-N’-isobutylethylenediamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

N-(alpha-(p-Chlorophenyl)benzyl)-N,N',N'-trimethylethylenediamine dioxalate (CID 32118)

- Molecular Formula : C₁₈H₂₃ClN₂

- Substituents : Trimethyl groups on ethylenediamine.

- Key Differences :

- Implications : Enhanced solubility in polar solvents compared to bulkier analogs.

N-(alpha-(p-Chlorophenyl)benzyl)-N',N'-dibenzylethylenediamine oxalate (CID 32148)

- Molecular Formula : C₂₉H₂₉ClN₂

- Substituents : Dibenzyl groups on ethylenediamine.

- Implications : Likely reduced aqueous solubility compared to the target compound, with applications in crystalline material design.

Chloropyramine (N'-(4-chlorobenzyl)-N,N-dimethylethylenediamine)

- Substituents : Dimethyl groups and a 4-chlorobenzyl moiety.

Impact of Halogen and Aromatic Substituents

- p-Chlorophenyl vs. Chlorine’s electronegativity may favor stronger hydrogen bonding in crystal structures .

- Benzyl vs. Pyridyl Groups :

Molecular Geometry and Supramolecular Interactions

- Ethylenediamine Derivatives in Crystal Structures :

Data Tables: Comparative Analysis

| Compound Name | Molecular Formula | Substituents | CCS [M+H]+ (Ų) | Key Properties |

|---|---|---|---|---|

| Target Compound | C₁₉H₂₄ClN₂ | p-Chlorophenylbenzyl, isobutyl | N/A* | High lipophilicity, moderate bulk |

| CID 32118 (Trimethyl derivative) | C₁₈H₂₃ClN₂ | Trimethyl | 173.8 | Compact structure, polar solubility |

| CID 32148 (Dibenzyl derivative) | C₂₉H₂₉ClN₂ | Dibenzyl | 215.7 | High aromaticity, π-π interactions |

| Chloropyramine | C₁₄H₁₇ClN₂ | Dimethyl, 4-chlorobenzyl | N/A | Antihistamine activity |

Research Findings and Implications

- Pharmacological Potential: Analogues like Chloropyramine () suggest the target compound could be optimized for receptor-binding applications by tuning substituents .

- Material Science Applications : The dibenzyl derivative’s large CCS (215.7 Ų) and aromaticity () highlight its utility in designing supramolecular assemblies, whereas the trimethyl derivative’s compactness (173.8 Ų) may favor solution-phase reactions .

- Crystallization Behavior : Substituent-driven hydrogen bonding () implies that the isobutyl group in the target compound may favor amorphous phases over crystalline states compared to halogenated derivatives.

Biological Activity

N-(alpha-(p-Chlorophenyl)benzyl)-N'-isobutylethylenediamine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

- Molecular Formula : C18H24ClN3

- Molecular Weight : 327.85 g/mol

- CAS Number : 23892-37-7

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Receptor Modulation : This compound may act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.

- Enzyme Inhibition : It has shown potential in inhibiting enzymes involved in inflammatory processes, such as cyclooxygenase (COX), which is crucial for the synthesis of pro-inflammatory mediators.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies

- Anti-inflammatory Effects : A study evaluated the anti-inflammatory properties of various derivatives of ethylenediamine compounds, including this compound. The compound demonstrated significant inhibition of pro-inflammatory cytokines in macrophage models activated by lipopolysaccharide (LPS) .

- Cytotoxicity Assessment : Research on cytotoxic effects revealed that this compound exhibited selective toxicity towards cancer cell lines while maintaining low toxicity in non-cancerous cells. The IC50 values indicated a promising therapeutic index for further development .

- Structure-Activity Relationship (SAR) : Investigations into the structural modifications of similar compounds indicated that the presence of the p-chlorophenyl group significantly enhances biological activity, particularly in inflammatory pathways .

Q & A

Basic: How can the molecular structure of N-(alpha-(p-Chlorophenyl)benzyl)-N'-isobutylethylenediamine be confirmed using spectroscopic methods?

Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR: Analyze proton environments, focusing on the p-chlorophenyl group (δ 7.2–7.4 ppm, aromatic protons), benzyl protons (δ 4.5–5.0 ppm), and isobutyl group (δ 0.8–1.2 ppm for CH3 and δ 1.5–2.0 ppm for CH2).

- 13C NMR: Identify carbons adjacent to nitrogen (e.g., ethylenediamine backbone at δ 40–60 ppm) and aromatic carbons (δ 120–140 ppm).

- Mass Spectrometry (MS):

- Cross-Validation: Compare experimental data with predicted SMILES/InChI from structural databases .

Advanced: How can researchers resolve discrepancies in collision cross-section (CCS) values obtained from different mass spectrometry instruments?

Answer:

- Instrument Calibration: Use calibrants with known CCS (e.g., tetraalkylammonium salts) to standardize ion mobility settings.

- Data Normalization: Account for differences in drift gas composition, temperature, and electric field gradients.

- Computational Validation: Compare empirical CCS values (e.g., 215.7 Ų for [M+H]+) with in silico predictions using tools like MOBCAL or IMSCAN .

- Reproducibility: Perform triplicate runs under controlled conditions (e.g., 25°C, helium drift gas) to assess variability .

Basic: What synthetic routes are available for this compound, and how can reaction yields be optimized?

Answer:

- Key Routes:

- Optimization Strategies:

Advanced: How can the stability of this compound be evaluated under varying pH and temperature conditions in solution?

Answer:

- Experimental Design:

- Prepare solutions in buffers (pH 2–12) and store at 25°C, 40°C, and 60°C.

- Analyze degradation kinetics using HPLC (C18 column, acetonitrile/water 70:30) at 254 nm.

- Key Metrics:

- Track parent compound disappearance and identify degradation products via LC-MS.

- Calculate half-life (t1/2) using first-order kinetics.

- Crystallization Stability: Reference conditions from related hydrochloride monohydrate structures (e.g., controlled humidity for hydrate formation) .

Basic: What are the key considerations for selecting solvents in the crystallization of this compound?

Answer:

- Solvent Polarity: Use moderately polar solvents (e.g., ethanol, acetone) to balance solubility and nucleation.

- Solubility Screening: Perform gradient solubility tests (e.g., 10–90% solvent/anti-solvent ratios).

- Crystallization Techniques:

- Slow evaporation at 4°C for single-crystal growth.

- Add anti-solvent (e.g., hexane) dropwise to induce crystallization.

- Characterization: Validate crystal structure via X-ray diffraction (XRD), referencing similar p-chlorophenyl derivatives .

Advanced: How can computational models predict CCS values, and how do they compare with experimental data?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.